Dual VEGFR1/VEGFR2/EGFR Inhibition Profile: Quantitative Differentiation from VEGFR2-Selective Inhibitor ZM 323881
ZM 306416 demonstrates a balanced dual VEGFR/EGFR inhibition profile, whereas the close analog ZM 323881 is highly VEGFR2-selective with no EGFR activity. ZM 306416 inhibits VEGFR1 with an IC50 of 0.33 µM, VEGFR2/KDR with an IC50 of 100 nM, and EGFR with an IC50 of <10 nM . In contrast, ZM 323881 inhibits VEGFR2 with an IC50 of <2 nM but exhibits no measurable activity against VEGFR1, PDGFRβ, FGFR1, EGFR, or ErbB2 . This quantitative difference in target spectrum is fundamental: ZM 306416 simultaneously suppresses both angiogenesis (via VEGFR) and tumor cell proliferation (via EGFR), while ZM 323881 provides only VEGFR2 blockade.
| Evidence Dimension | Kinase inhibition profile (IC50 values) |
|---|---|
| Target Compound Data | VEGFR1: 0.33 µM; VEGFR2/KDR: 100 nM; EGFR: <10 nM |
| Comparator Or Baseline | ZM 323881: VEGFR2: <2 nM; VEGFR1, EGFR, PDGFRβ, FGFR1, ErbB2: no activity |
| Quantified Difference | ZM 306416 inhibits EGFR (<10 nM) and VEGFR1 (330 nM); ZM 323881 has no EGFR or VEGFR1 activity; ZM 306416 has ~50-fold lower VEGFR2 potency (100 nM vs <2 nM) |
| Conditions | Biochemical kinase assays (cell-free) |
Why This Matters
Researchers requiring concurrent blockade of VEGFR and EGFR pathways cannot substitute ZM 323881, as it lacks the EGFR inhibition component essential for anti-proliferative activity in EGFR-dependent models.
